1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid
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Overview
Description
1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid is an organic compound that belongs to the class of dihydronaphthalenes This compound is characterized by the presence of a tert-butyl group attached to the naphthalene ring, which significantly influences its chemical properties and reactivity
Preparation Methods
The synthesis of 1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid can be achieved through several synthetic routesThe reaction conditions typically involve the use of a strong acid catalyst such as aluminum chloride (AlCl3) and an appropriate tert-butylating agent like tert-butyl chloride .
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield partially or fully hydrogenated products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating effect of the tert-butyl group. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, the compound can be used to study the effects of tert-butyl groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism by which 1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid exerts its effects is largely dependent on its chemical structure. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and steric effects. These interactions can modulate the activity of the target molecules and lead to various biological outcomes .
Comparison with Similar Compounds
1-tert-Butyl-1,2-dihydronaphthalene-1-carboxylic acid can be compared with other similar compounds, such as:
1,2-Dihydronaphthalene: Lacks the tert-butyl group, resulting in different reactivity and applications.
tert-Butylbenzene: Contains a tert-butyl group but lacks the naphthalene ring, leading to distinct chemical properties.
Naphthalene-1-carboxylic acid:
The presence of the tert-butyl group in this compound makes it unique, providing steric hindrance and influencing its chemical behavior in ways that are not observed in similar compounds .
Properties
CAS No. |
192528-12-4 |
---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
1-tert-butyl-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C15H18O2/c1-14(2,3)15(13(16)17)10-6-8-11-7-4-5-9-12(11)15/h4-9H,10H2,1-3H3,(H,16,17) |
InChI Key |
KFWHOLJQOOYXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CC=CC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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